

An In-depth Technical Guide to 2-(Benzyloxy)ethanol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(Benzyloxy)ethanol	
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This technical guide provides a comprehensive overview of **2-(benzyloxy)ethanol**, a versatile organic compound widely known by its trade name, Benzyl Cellosolve. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, key synthetic applications, and metabolic pathways.

Chemical Identity and Synonyms

2-(Benzyloxy)ethanol is a glycol ether characterized by a benzyl group attached to an ethylene glycol moiety. Its unique structure imparts a combination of aromatic and hydrophilic properties, making it a valuable solvent and synthetic intermediate. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **2-(Benzyloxy)ethanol**[1][2][3][4][5][6][7][8][9][10][11]



Identifier Type	Identifier
IUPAC Name	2-(Benzyloxy)ethan-1-ol
Systematic Name	2-(Phenylmethoxy)ethanol
Common Synonyms	Benzyl Cellosolve, Benzyl Glycol, Ethylene Glycol Monobenzyl Ether, Glycol Monobenzyl Ether
CAS Number	622-08-2
Molecular Formula	C ₉ H ₁₂ O ₂
InChI Key	CUZKCNWZBXLAJX-UHFFFAOYSA-N
SMILES	OCCOCc1ccccc1
Other Names	1-O-Benzylethanediol, 2-Benzyloxyethyl alcohol, Benzyl 2-hydroxyethyl ether, Benzyloxyethanol, Bn-PEG-OH, Ethanol, 2-(benzyloxy)-, Ethanol, 2-(phenylmethoxy)-

Physicochemical Properties

The physicochemical properties of **2-(benzyloxy)ethanol** are crucial for its application in various experimental and industrial settings. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of 2-(Benzyloxy)ethanol[1][4][5][8][12][10]



Property	Value
Molecular Weight	152.19 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Mild, rose-like
Boiling Point	256-265 °C
Melting Point	< -75 °C
Density	1.071 g/mL at 25 °C
Refractive Index	n20/D 1.521
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water
Vapor Pressure	0.02 mmHg at 25 °C

Key Synthetic Applications and Experimental Protocols

2-(Benzyloxy)ethanol serves as a key reactant and building block in several important organic syntheses. The following sections outline the methodologies for three prominent applications.

Synthesis of 2,6-Diaminopurine Derivatives

2-(Benzyloxy)ethanol is utilized in the synthesis of 9-substituted purine derivatives, which are of interest in medicinal chemistry. A common application involves the N-alkylation of a purine base.

Experimental Protocol Outline:

Reaction Setup: A mixture of 2,6-diaminopurine, 2-(benzyloxy)ethanol, and a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent such as dimethylformamide (DMF) is prepared in a reaction vessel equipped with a condenser and a nitrogen inlet.



- Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-150 °C) and stirred for several hours until the reaction is complete, as monitored by thinlayer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 9-(2-(benzyloxy)ethyl)-9H-purine-2,6-diamine.



Caption: Synthetic workflow for 2,6-diaminopurine derivatives.

Preparation of Benzyloxy Ethyl Methacrylate Monomer

2-(Benzyloxy)ethanol can be esterified with methacryloyl chloride to produce benzyloxy ethyl methacrylate, a monomer used in polymer synthesis.

Experimental Protocol Outline:

- Reaction Setup: **2-(Benzyloxy)ethanol** and a base, such as triethylamine, are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.
- Addition of Reactant: Methacryloyl chloride is added dropwise to the cooled solution with vigorous stirring.



- Reaction Conditions: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with the progress monitored by TLC.
- Work-up and Purification: The reaction mixture is filtered to remove the triethylamine
 hydrochloride salt. The filtrate is washed sequentially with a dilute acid solution (e.g., 1M
 HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried
 over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The
 resulting crude product can be further purified by vacuum distillation or column
 chromatography.



Caption: Synthesis of benzyloxy ethyl methacrylate.

Iridium-Catalyzed Alkylation of Active Methylene Compounds

In this application, **2-(benzyloxy)ethanol** acts as an alkylating agent for active methylene compounds, such as ethyl acetoacetate, in a reaction catalyzed by an iridium complex. This method provides a direct and efficient way to form C-C bonds.

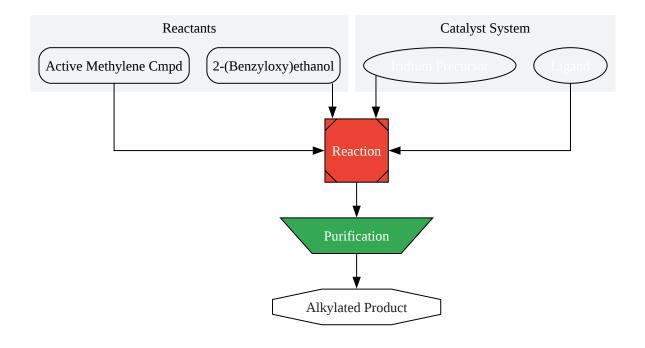
Experimental Protocol Outline:

• Catalyst Preparation: An iridium catalyst precursor, such as [Ir(cod)Cl]₂, and a suitable ligand (e.g., a phosphine ligand) are dissolved in an appropriate solvent under an inert atmosphere.



- Reaction Setup: The active methylene compound (e.g., ethyl acetoacetate) and 2-(benzyloxy)ethanol are added to the catalyst solution.
- Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100

 °C) and stirred for an extended period (12-24 hours). The reaction progress is monitored by gas chromatography (GC) or TLC.
- Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to isolate the alkylated product.



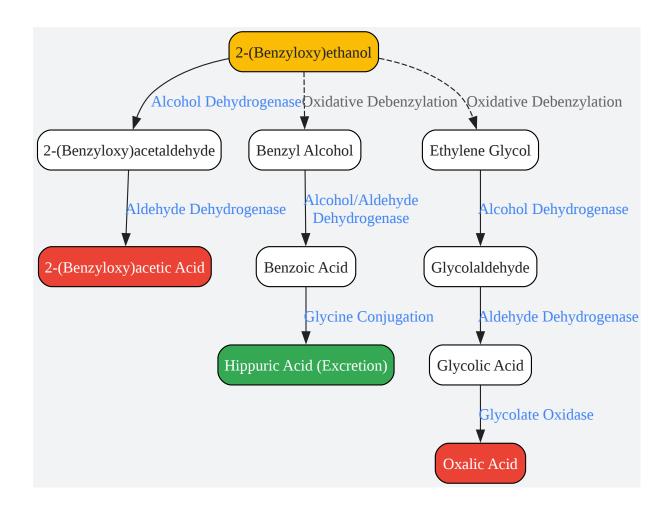
Caption: Iridium-catalyzed alkylation workflow.

Metabolic Pathway



Direct studies on the signaling pathways affected by **2-(benzyloxy)ethanol** are limited. However, based on the known metabolism of glycol ethers and benzyl alcohol, a probable metabolic pathway can be proposed. In biological systems, **2-(benzyloxy)ethanol** is expected to be metabolized primarily in the liver.

The initial step likely involves the oxidation of the primary alcohol group by alcohol dehydrogenase to form 2-(benzyloxy)acetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase to yield 2-(benzyloxy)acetic acid.[1][13][5] Concurrently, the benzyl ether linkage can be cleaved, likely through oxidative debenzylation, to produce benzyl alcohol and ethylene glycol. Benzyl alcohol is further metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid for excretion.[14][15][16][17] Ethylene glycol is metabolized via glycolaldehyde and glycolic acid to oxalic acid.





Caption: Proposed metabolic pathway of **2-(benzyloxy)ethanol**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Benzyloxy)ethanol and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666784#synonyms-for-2-benzyloxy-ethanol-likebenzyl-cellosolve]

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